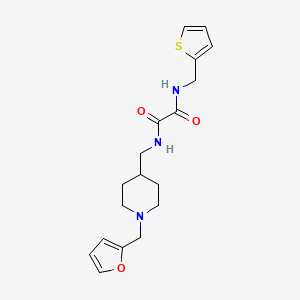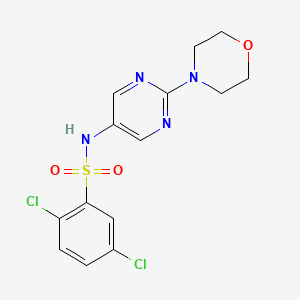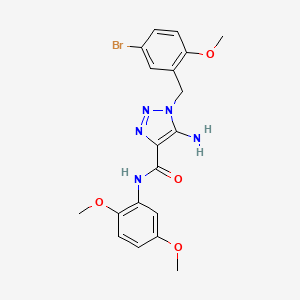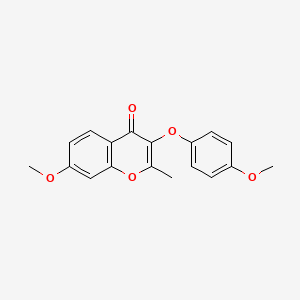
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, also known as 4'-O-Methylbroussochalcone B, is a natural compound that belongs to the class of flavonoids. It is found in various plants, such as Broussonetia papyrifera and Mallotus japonicus, and has been the subject of scientific research due to its potential pharmacological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one serves as a precursor in the synthesis of complex organic compounds. Nicolaides et al. (1993) detail how it reacts thermally with methylaromatics and benzyl derivatives to yield oxazolocoumarins, showcasing its utility in synthesizing heterocyclic compounds. These reactions provide a method for preparing compounds with potential applications in pharmaceuticals and materials science (Nicolaides et al., 1993).
Molecular Structure and Interactions
The study of methoxyphenols and dimethoxybenzenes, structural fragments related to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, provides insights into their ability to form strong intermolecular and intramolecular hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical analyses, revealing how these interactions influence the thermodynamic properties and reactivity of such compounds. This research is crucial for understanding the chemical behavior and potential applications of methoxyphenols in various fields, including materials science and drug design (Varfolomeev et al., 2010).
Fluorescence and Sensing Applications
Kulatilleke et al. (2006) introduce a compound similar to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one as a fluorescent photoinduced electron transfer cation sensor, capable of detecting Zn2+, Cd2+, and Pb2+ ions. This highlights the potential of such compounds in environmental monitoring and bioimaging, where their fluorescent properties can be utilized to detect and quantify metal ions in various samples (Kulatilleke et al., 2006).
Antioxidant Properties
Lorenz et al. (2005) investigated polyphenolic isochromans, related to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, for their antioxidant and radical scavenging activity. They synthesized derivatives with varying degrees of hydroxylation and found that these compounds exhibit significant radical scavenging capabilities. This suggests that 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one and its derivatives could be explored for their antioxidant properties, with potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (Lorenz et al., 2005).
Catalysis and Biomass Conversion
Research by Zhu et al. (2011) on the catalytic conversion of anisole, a methoxybenzene compound, over a bifunctional Pt/HBeta catalyst to gasoline-range molecules, demonstrates the potential of methoxyphenols in biomass conversion technologies. This work underscores the relevance of such compounds in developing sustainable chemical processes that convert lignin-derived phenolics into valuable chemical feedstocks (Zhu et al., 2011).
Propiedades
IUPAC Name |
7-methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-18(23-13-6-4-12(20-2)5-7-13)17(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXCGFRJSYXULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
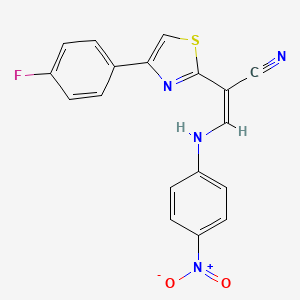
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
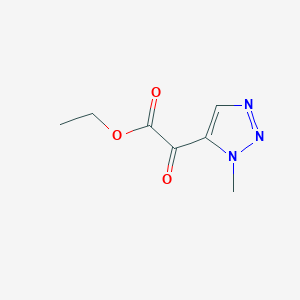
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)

